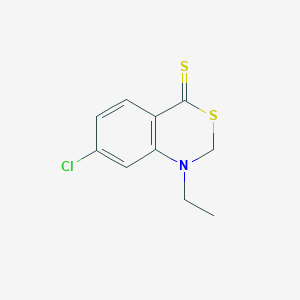
7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a chlorine atom at the 7th position, an ethyl group at the 1st position, and a thione group at the 4th position of the benzothiazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-2H-1,4-benzothiazin-3(4H)-one with ethylating agents to introduce the ethyl group at the 1st position . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Halogen substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Research has shown its potential in the treatment of various diseases due to its biological activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-2H-1,4-benzothiazin-3(4H)-one
- 7-Chloro-1,2-dihydro-4H-3,1-benzothiazine-4-thione
Uniqueness
7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione is unique due to the presence of the ethyl group at the 1st position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity compared to other similar compounds .
Propriétés
Numéro CAS |
83388-42-5 |
|---|---|
Formule moléculaire |
C10H10ClNS2 |
Poids moléculaire |
243.8 g/mol |
Nom IUPAC |
7-chloro-1-ethyl-2H-3,1-benzothiazine-4-thione |
InChI |
InChI=1S/C10H10ClNS2/c1-2-12-6-14-10(13)8-4-3-7(11)5-9(8)12/h3-5H,2,6H2,1H3 |
Clé InChI |
RLMNQMOWNCBEAO-UHFFFAOYSA-N |
SMILES canonique |
CCN1CSC(=S)C2=C1C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


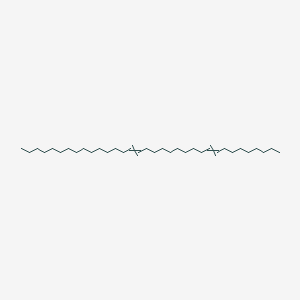
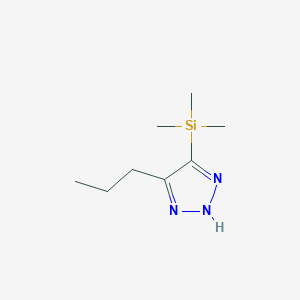
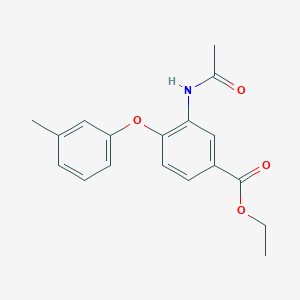
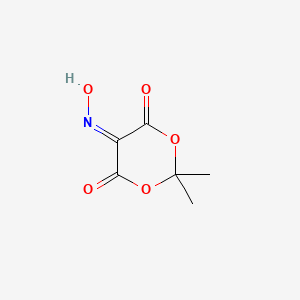
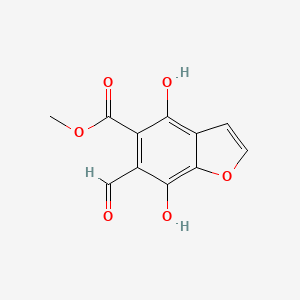
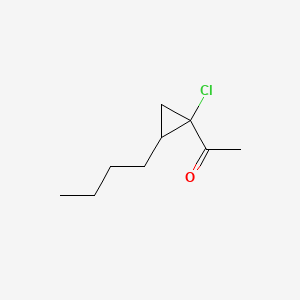
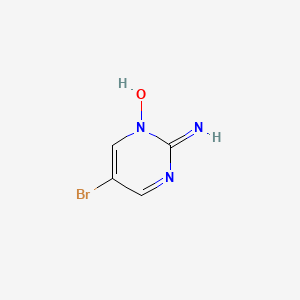

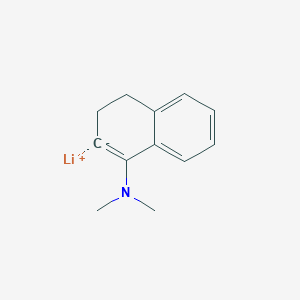
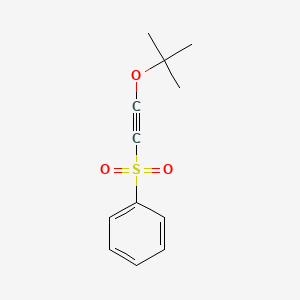
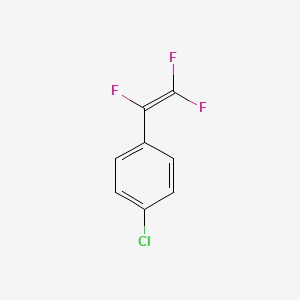
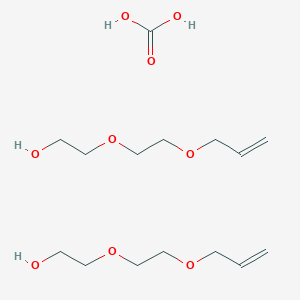
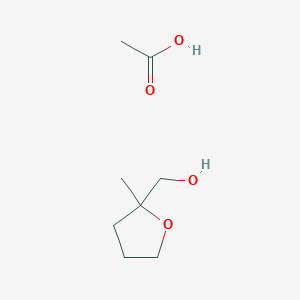
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
